molecular formula C18H15N3O4 B2531920 2-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 906177-61-5

2-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Cat. No.: B2531920
CAS No.: 906177-61-5
M. Wt: 337.335
InChI Key: OVERDEKZIHXVFY-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[3,2,1-ij]quinolin core fused with a benzamide group substituted at the 8-position by a nitro moiety. Its structural complexity arises from the tetracyclic framework and the electron-withdrawing nitro group, which distinguishes it from simpler quinoline derivatives. The nitro substituent likely enhances electrophilic reactivity and influences intermolecular interactions, making it a candidate for catalytic or pharmaceutical applications .

Properties

IUPAC Name

2-nitro-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c22-16-6-5-11-9-13(10-12-7-8-20(16)17(11)12)19-18(23)14-3-1-2-4-15(14)21(24)25/h1-4,9-10H,5-8H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVERDEKZIHXVFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the core heterocyclic structure, followed by the introduction of the nitro and benzamide groups. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzamide moiety.

Scientific Research Applications

2-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

    Chemical Research: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzamide moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights key structural differences between the target compound and analogs:

Compound Name Core Structure Substituents/R-Groups Key Features
Target compound Pyrrolo[3,2,1-ij]quinolin-4-one 8-Nitrobenzamide Strong electron-withdrawing nitro group; benzamide at position 8
N-(8,11-dioxo-5,6,8,11-tetrahydro-4H-pyrano[3,2-c]pyrido[3,2,1-ij]quinolin-10-yl)benzamide (22) Pyrano-pyrido-quinolin Benzamide at position 10; fused pyrano ring Additional oxygenated ring system; no nitro group
8-Ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione Pyrrolo[3,2,1-ij]quinolin-1,2-dione Ethoxy, methyl groups; dione structure Electron-donating substituents; dual ketone functionality
N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide Pyrrolo[3,2,1-ij]quinolin-4-one 8-Propionamide Aliphatic amide; lacks aromatic nitro group
2-Pentafluorophenyl-N-(quinolin-8-yl)benzamide Simple quinoline 2-Pentafluorophenylbenzamide Fluorinated aryl group; distinct from pyrroloquinoline core

Physicochemical Properties

  • Melting Points :
    • Compound 21 (analog with benzamide): >300°C .
    • Target compound (expected): Likely high due to nitro group’s polarity and rigid core.
  • Spectroscopic Data: IR: Nitro groups exhibit strong absorption near 1520–1350 cm⁻¹ (asymmetric/symmetric NO₂ stretching). Benzamide carbonyls appear ~1680 cm⁻¹ . ¹H NMR: Pyrroloquinoline protons resonate at δ 2.5–3.5 (methylene groups) and δ 6.5–8.5 (aromatic protons). Nitro-substituted benzamides show deshielded aromatic protons .

Reactivity and Functional Performance

  • Catalytic Reactions: The nitro group may hinder coordination in nickel-catalyzed C–H activation, as seen in , where N-methyl-N-(quinolin-8-yl)benzamide failed to react .
  • The nitro group could modulate binding affinity .

Research Findings and Novelty

  • Novelty: highlights that structurally similar compounds are absent in PubChem and ChemBl, implying the target compound’s uniqueness .
  • Contradictions: While claims novelty, other studies (e.g., ) describe analogs with overlapping frameworks but differing substituents .

Biological Activity

The compound 2-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a derivative of pyrroloquinoline and has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C₁₄H₁₃N₃O₃
  • Molecular Weight : 273.27 g/mol

This compound features a nitro group and a pyrroloquinoline moiety, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to exert effects through:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways.
  • Receptor Binding : It has the potential to bind to specific receptors, modulating their activity and influencing physiological responses.

Antimicrobial Activity

Research indicates that derivatives of pyrroloquinoline exhibit significant antimicrobial properties. A study highlighted that similar compounds showed effectiveness against various bacterial strains and fungi due to their ability to disrupt cell wall synthesis or function as enzyme inhibitors .

Anticancer Activity

Pyrrolo[3,4-c]pyridine derivatives have been reported to possess anticancer properties. For instance:

  • Case Study : A derivative demonstrated moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cells . This suggests a selective action that could be harnessed for therapeutic purposes.

Antileishmanial Activity

Recent investigations into related compounds have shown promising results in treating visceral leishmaniasis:

  • In Vivo Study : A similar pyrroloquinoline derivative exhibited 56.2% inhibition in liver and 61.1% inhibition in spleen parasite burden in infected mice . This emphasizes the potential for developing new treatments for parasitic infections.

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for its application in drug development. Key pharmacokinetic parameters include:

ParameterValue
BioavailabilityHigh (95% in rats)
Plasma Protein BindingModerate (approx. 90% bound)
StabilityStable in simulated gastric and intestinal fluids

These properties indicate that the compound has favorable characteristics for further development as a therapeutic agent.

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